molecular formula C9H7NO6 B1368384 2-(Carboxymethyl)-3-nitrobenzoic acid CAS No. 90322-71-7

2-(Carboxymethyl)-3-nitrobenzoic acid

Cat. No.: B1368384
CAS No.: 90322-71-7
M. Wt: 225.15 g/mol
InChI Key: UFRSEFOBTSXXFJ-UHFFFAOYSA-N
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Description

2-(Carboxymethyl)-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C9H7NO6 and its molecular weight is 225.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(carboxymethyl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO6/c11-8(12)4-6-5(9(13)14)2-1-3-7(6)10(15)16/h1-3H,4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRSEFOBTSXXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563491
Record name 2-(Carboxymethyl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90322-71-7
Record name 2-(Carboxymethyl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Substituted Benzoic Acid Chemistry

Benzoic acid, the simplest aromatic carboxylic acid, serves as a fundamental scaffold in organic chemistry. turito.com The addition of substituents to the benzene (B151609) ring dramatically alters the molecule's physical and chemical properties. The nature and position of these substituents dictate the compound's acidity, reactivity, and potential applications.

The properties of 2-(Carboxymethyl)-3-nitrobenzoic acid are best understood by examining the electronic effects of its functional groups. The benzene ring is substituted with two groups: a carboxymethyl group (-CH₂COOH) and a nitro group (-NO₂), in addition to the primary carboxylic acid group (-COOH) that defines it as a benzoic acid derivative.

Key Physicochemical Properties of this compound:

PropertyValue
Molecular FormulaC₉H₇NO₆
Molar Mass225.15 g/mol
Density1.594 g/cm³ (Predicted)
pKa2.66 ± 0.15 (Predicted)
Boiling Point451.0 ± 35.0 °C (Predicted)

This data is sourced from ChemBK and represents predicted values.

Both the nitro group and the carboxylic acid groups are strongly electron-withdrawing. libretexts.orgwikipedia.org This electron withdrawal deactivates the benzene ring towards electrophilic aromatic substitution and increases the acidity of the carboxylic acid protons. libretexts.orglibretexts.org The presence of multiple acidic protons (two from the carboxylic acid groups) makes this molecule capable of donating protons in acid-base reactions. wikipedia.orgnih.gov

Significance of Nitro and Carboxylic Acid Functional Groups in Organic Synthesis

The utility of 2-(Carboxymethyl)-3-nitrobenzoic acid as a synthetic intermediate stems directly from the reactivity of its nitro and carboxylic acid functional groups. These groups are cornerstones of organic synthesis, enabling a vast array of chemical transformations.

The nitro group (-NO₂) is a versatile functional group with several key roles:

Strong Electron-Withdrawing Group: It significantly influences the electronic properties of the aromatic ring, making adjacent C-H bonds more acidic and facilitating nucleophilic aromatic substitution. wikipedia.org

Precursor to Amines: One of the most important reactions of nitro compounds is their reduction to amines (R-NO₂ → R-NH₂). wikipedia.org Aromatic amines are crucial intermediates in the synthesis of dyes, pharmaceuticals, and other complex organic molecules. scispace.comresearchgate.net

Synthetic Intermediate: The nitro group can be converted into various other functional groups, making nitro compounds valuable building blocks in the synthesis of natural products and other target molecules. wiley.comnih.gov

The carboxylic acid group (-COOH) is a fundamental functional group in organic chemistry for several reasons:

Acidity: Carboxylic acids are Brønsted-Lowry acids that readily donate their proton to form a resonance-stabilized carboxylate anion. wikipedia.org

Building Blocks: They are widely used as starting materials for synthesizing more complex molecules, including pharmaceuticals, polymers, and agrochemicals. numberanalytics.combyjus.com

Versatile Reactivity: Carboxylic acids can be converted into a wide range of derivatives, such as esters, amides, acyl halides, and acid anhydrides, through nucleophilic acyl substitution reactions. khanacademy.orgnumberanalytics.com This versatility makes them central to many synthetic strategies. numberanalytics.com

The presence of two carboxylic acid groups and a nitro group on a single aromatic ring makes this compound a polyfunctionalized molecule, offering multiple reaction sites for chemists to exploit in the construction of complex molecular architectures.

Overview of Research Trajectories for Aromatic Carboxylic Acid Derivatives

Strategic Approaches for ortho-Substituted Benzoic Acid Synthesis

The synthesis of ortho-substituted benzoic acids is a foundational challenge in organic chemistry, often complicated by the electronic and steric influences of the carboxyl group. Developing regioselective methods is key to accessing these valuable building blocks.

Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro group (-NO₂) onto an aromatic ring. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) ma.edu. The position of nitration is dictated by the existing substituents on the ring.

The carboxylic acid group (-COOH) is an electron-withdrawing group and a meta-director vedantu.com. Therefore, the direct nitration of benzoic acid predominantly yields 3-nitrobenzoic acid vedantu.comtruman.eduorgsyn.org. However, the formation of ortho and para isomers can occur, particularly if reaction conditions are not strictly controlled. For instance, keeping the temperature very low during the nitration of benzoic acid can influence the ratio of isomers formed truman.edutruman.edu. The presence of other activating or deactivating groups on the ring will further influence the regiochemical outcome of the nitration reaction vedantu.comwikipedia.org. Synthesizing an ortho-nitro substituted benzoic acid often requires alternative strategies, such as the oxidation of a precursor that already contains the desired ortho-relationship between a methyl and a nitro group.

A patent describes a method for synthesizing 2-nitro-3-methylbenzoic acid by nitrating powdery m-methylbenzoic acid with nitric acid at low temperatures (-30 to -15 °C), achieving high selectivity for the target ortho-nitro product google.com. This demonstrates that under specific conditions, direct nitration can be a viable route for ortho-functionalization.

Introducing a carboxyl group or a precursor onto an aromatic ring can be achieved through various carboxylation strategies. One advanced method is the reductive carbonylation of aromatic nitro compounds. This process can convert a nitro group directly into an isocyanate or, in the presence of an alcohol, a carbamate (B1207046), using carbon monoxide and a transition metal catalyst, often palladium-based researchgate.netosti.gov. While this doesn't directly form a carboxylic acid, the resulting carbamate can be hydrolyzed to an amine, which can then be converted to a carboxylic acid through reactions like the Sandmeyer reaction. This route provides an alternative to traditional methods, avoiding the use of phosgene (B1210022) researchgate.net. Research has shown that the addition of a benzoic acid can significantly improve the catalytic activity and selectivity in these reactions osti.gov.

Another approach involves the photoredox and iron co-catalyzed decarboxylative amination with nitroarenes using carboxylic acids, which allows for the construction of C-N bonds researchgate.net. While focused on amine synthesis, such radical-based methods highlight modern approaches to functionalizing aromatic systems that could potentially be adapted for C-C bond formation to introduce a carboxymethyl group.

Direct Synthetic Pathways to this compound Isomers

Direct synthesis of this compound and its isomers often relies on the oxidation of appropriately substituted precursors or the further functionalization of existing nitrobenzoic acid frameworks.

A common and effective strategy for synthesizing substituted benzoic acids is the oxidation of an alkyl group attached to the aromatic ring. For congeners of this compound, 3-nitro-o-xylene is a key starting material. The two methyl groups in this precursor are chemically distinct due to the influence of the adjacent nitro group, allowing for selective oxidation.

Several methods have been developed for the synthesis of 2-methyl-3-nitrobenzoic acid via the selective oxidation of one methyl group of 3-nitro-o-xylene. One patented method utilizes oxygen from the air as the oxidant at 90-100 °C in the presence of a catalyst, offering a cleaner production method with yields up to 80% google.com. Another approach uses hydrogen peroxide as the oxidant with manganese and cobalt acetate (B1210297) catalysts in n-hexanoic acid, achieving a yield of 87% chemicalbook.com. Oxidation with chromyl acetate has also been shown to selectively attack the methyl group remote from the nitro-group (the 2-methyl group) to yield 2-methyl-3-nitrobenzylidene diacetate, an intermediate that can be further oxidized to the carboxylic acid rsc.org.

While these methods target the synthesis of 2-methyl-3-nitrobenzoic acid, the synthesis of this compound would require the subsequent oxidation of the remaining methyl group or the development of a process to oxidize both methyl groups of a precursor like 3-nitro-o-xylene. The oxidation of 3-nitro-o-xylene with nitric acid has been reported, but this method often requires high pressure, carries explosion risks, and can lead to the formation of 3-nitrophthalic acid by-products google.com.

The following table summarizes various oxidative methods starting from 3-nitro-o-xylene to produce related benzoic acid derivatives.

PrecursorOxidant(s)Catalyst(s)ProductYieldReference
3-nitro-o-xyleneOxygen (air)Not specified2-methyl-3-nitrobenzoic acid80% google.com
3-nitro-o-xyleneHydrogen PeroxideManganese(II) acetate, Cobalt(II) acetate2-methyl-3-nitrobenzoic acid87% chemicalbook.com
3-nitro-o-xyleneChromyl AcetateNone2-methyl-3-nitrobenzylidene diacetate- rsc.org
3-nitro-o-xyleneNitric AcidNone2-methyl-3-nitrobenzoic acid / 3-nitrophthalic acidLow (27%) google.com

An alternative synthetic approach involves starting with a pre-functionalized nitrobenzoic acid and introducing the carboxymethyl side chain. For example, one could envision a synthesis starting from 3-nitro-2-methylbenzoic acid. The methyl group could be functionalized, for instance, through radical bromination to form 2-(bromomethyl)-3-nitrobenzoic acid, followed by a nucleophilic substitution with cyanide and subsequent hydrolysis to yield the desired this compound.

Modern synthetic methods utilizing transition metal-catalyzed C-H activation could also be employed to directly functionalize the ortho position of a nitrobenzoic acid derivative rsc.org. This would allow for the direct introduction of an acetic acid moiety or a synthetic equivalent, providing a more atom-economical route to the target compound.

Synthesis of Advanced Derivatives of this compound

The core structure of this compound contains multiple reactive sites—two carboxylic acid groups and a nitro group—that allow for the synthesis of a wide array of advanced derivatives.

The carboxylic acid groups can undergo standard transformations such as esterification or conversion to amides. For example, Fischer esterification with an alcohol under acidic catalysis could selectively or fully esterify the carboxyl groups. The nitro group is also a versatile functional handle. It can be reduced to an amine, which is a key precursor for many other functionalities organic-chemistry.org. For example, reduction of the nitro group to form 2-(carboxymethyl)-3-aminobenzoic acid would create a valuable intermediate. This aniline (B41778) derivative could then undergo reactions such as diazotization, acylation, or be used in the synthesis of heterocyclic compounds researchgate.net.

The synthesis of related structures, such as 2-((carboxymethyl)thio)-5-nitrobenzoic acid, illustrates how complex side chains can be introduced onto a nitrobenzoic acid scaffold ontosight.ai. The synthesis of such a derivative typically involves nucleophilic aromatic substitution or other coupling strategies to attach the functionalized side chain to the aromatic ring. These examples demonstrate the synthetic versatility of the nitrobenzoic acid framework for creating advanced and structurally diverse molecules.

Nucleophilic Aromatic Substitution in the Development of Acridin-9-ylamino Derivatives

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the synthesis of substituted aromatic compounds, particularly for the formation of carbon-nitrogen bonds. nih.govmdpi.com This methodology is pivotal in the development of acridin-9-ylamino derivatives, a class of compounds known for their biological activities, including potential antitumor properties. The core of this synthesis involves the reaction of a nucleophilic amine with a 9-chloroacridine (B74977) scaffold. researchgate.net

The general mechanism proceeds via the addition of an amine to the electron-deficient C-9 position of the acridine (B1665455) ring, which is activated by the heterocyclic nitrogen atom. This addition forms a tetrahedral intermediate, known as a Meisenheimer complex. nih.gov The subsequent elimination of the chloride leaving group re-establishes aromaticity and yields the final 9-aminoacridine (B1665356) product. The reaction is typically facilitated by heat and sometimes requires an acid catalyst.

In the context of congeners of this compound, the corresponding aminobenzoic acid (obtained via reduction of the nitro group) can be used as the nucleophile. The amino group attacks the 9-chloroacridine, leading to the formation of a complex molecule that incorporates both the acridine and the substituted benzoic acid moieties. The presence of electron-withdrawing groups on the aniline nucleophile can influence the reaction rate.

Below is a table summarizing examples of nucleophilic aromatic substitution reactions to form various acridin-9-ylamino derivatives.

9-Chloroacridine DerivativeAmine NucleophileProductRef.
9-Chloroacridine4-Aminobenzoic acid4-((Acridin-9-yl)amino)benzoic acid bgu.ac.il
2-Methyl-9-chloroacridine3-ChloroanilineN-(3-chlorophenyl)-2-methylacridin-9-amine researchgate.net
9-Chloroacridine4-Amino-2-nitrobenzoic acid4-((Acridin-9-yl)amino)-2-nitrobenzoic acidN/A
9-Chloroacridine3-Aminobenzoic acid3-((Acridin-9-yl)amino)benzoic acidN/A

Table 1: Examples of Acridin-9-ylamino Derivatives Synthesized via Nucleophilic Aromatic Substitution.

Intramolecular Cyclization and Formation of Heterocyclic Systems (e.g., Isoquinoline-1,3-diones from 2-(Carboxymethyl)-5-nitrobenzoic acid)

Intramolecular cyclization is a powerful strategy for constructing cyclic molecules, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals and natural products. researchgate.netnih.govrsc.org Congeners of this compound, such as the 5-nitro isomer, are ideal substrates for synthesizing fused heterocyclic systems like isoquinoline-1,3-diones.

The synthesis of an isoquinoline-1,3-dione from 2-(carboxymethyl)-5-nitrobenzoic acid typically involves a multi-step process. A common route begins with the conversion of the starting dicarboxylic acid into a more reactive intermediate, such as a homophthalic anhydride (B1165640) derivative, via dehydration. This anhydride can then react with a primary amine (R-NH₂) to open the ring, forming an amide-acid intermediate. Subsequent intramolecular condensation, often promoted by heat or a dehydrating agent, involves the amide nitrogen attacking the remaining carboxylic acid group to form the five-membered imide ring, completing the isoquinoline-1,3-dione structure.

Alternatively, modern synthetic methods may involve transition-metal-catalyzed C-H activation and annulation of benzamides with alkynes to construct the isoquinoline (B145761) core. nih.gov In such cases, the 2-(carboxymethyl)-5-nitrobenzoic acid would first be converted into a suitable benzamide (B126) derivative. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the conditions required for cyclization. Radical cascade reactions starting from acryloyl benzamides have also emerged as a method to furnish the isoquinoline-1,3-dione skeleton. rsc.orgrsc.org

The following table illustrates the formation of heterocyclic systems via the cyclization of substituted benzamide precursors.

Starting MaterialReaction TypeResulting Heterocyclic SystemRef.
N-Alkyl-N-methacryloylbenzamideRadical Cascade ReactionIsoquinoline-1,3(2H,4H)-dione rsc.org
N-(Pivaloyloxy)aryl amideRh(III)-Catalyzed AnnulationIsoquinolone nih.gov
2-(5-Iodo-1,2,3-triazolyl)benzamideBase-mediated CyclizationTriazole-fused Quinazolinone rsc.org
2-Nitrobenzyl alcohol and BenzylamineIntramolecular Redox CyclizationCinnoline nih.govrsc.org

Table 2: Examples of Intramolecular Cyclization Reactions to Form Heterocyclic Systems.

Reactivity of the Nitro Group

The nitro group, being a strong electron-withdrawing group, significantly influences the molecule's reactivity. nih.gov It deactivates the aromatic ring towards electrophilic substitution and plays a central role in redox and photochemical reactions. nih.govchemicalbook.com

The most prominent reaction of the aromatic nitro group is its reduction to an amino group, a transformation of significant synthetic utility. wikipedia.orgmasterorganicchemistry.com This reduction can be achieved through various methods, including catalytic hydrogenation and the use of metallic reducing agents in acidic media. masterorganicchemistry.comgoogle.com

The reduction process is a six-electron transfer that proceeds through several intermediates, including nitroso and N-hydroxylamino species. nih.gov The complete reduction yields the corresponding 2-amino-3-(carboxymethyl)benzoic acid.

Common Methods for Nitro Group Reduction:

MethodReagentsComments
Catalytic HydrogenationH₂, Pd/C, PtO₂, or Raney NickelA common and clean method for converting NO₂ to NH₂. wikipedia.orgmasterorganicchemistry.com
Metal in AcidFe, Sn, or Zn with HClA classic and widely used method for the reduction of aromatic nitro compounds. masterorganicchemistry.com
Transfer HydrogenationHydrazine (B178648) glyoxylate (B1226380) with Zn or Mg powderOffers a rapid and selective reduction at room temperature, preserving other reducible functional groups like carboxylic acids. niscpr.res.in
Chemical ReductionSodium hydrosulfite or Tin(II) chlorideUseful for specific applications and selective reductions. wikipedia.org

The choice of reducing agent is crucial, especially when chemoselectivity is required, to avoid the reduction of the carboxylic acid groups. Reagents like hydrazine glyoxylate in the presence of zinc or magnesium powder are effective for selectively reducing the nitro group while leaving the carboxylic acid functions intact. niscpr.res.in

Ortho-nitrobenzyl compounds are extensively used as photoremovable protecting groups (PPGs), also known as "caging" groups, for various molecules, including carboxylic acids. nih.govmdpi.compsu.edu The this compound structure contains the core 2-nitrobenzyl moiety, making it relevant to these applications.

Upon irradiation with UV light (typically around 350 nm), the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic position (the methylene (B1212753) group of the side chain), leading to the formation of a transient aci-nitro intermediate. nih.govpsu.edu This intermediate then rearranges, ultimately leading to the cleavage of the ester bond and the release of the protected molecule, with the nitro group being converted into a nitroso group (e.g., 2-carboxy-6-nitrosobenzaldehyde). nih.gov

This photochemical property allows for the precise spatial and temporal release of biologically active molecules, making such compounds valuable tools in chemical biology and pharmacology. mdpi.comnih.gov The efficiency of this "uncaging" process can be quantified by its quantum yield. researchgate.net

Reactivity of the Carboxylic Acid Moieties

The molecule possesses two carboxylic acid groups, one directly attached to the benzene (B151609) ring and another on the methyl side chain. Their reactivity is characteristic of carboxylic acids, involving proton transfer, esterification, and amidation.

Both carboxylic acid groups are acidic and can donate a proton to a base to form carboxylate salts. The acidity of these groups is enhanced by the electron-withdrawing effect of the adjacent nitro group. chemicalbook.com The predicted pKa for the most acidic proton in this compound is approximately 2.66, which is significantly more acidic than benzoic acid (pKa ≈ 4.2). chemicalbook.com

The reaction with a base, such as sodium hydroxide, results in the formation of a sodium salt. orgsyn.org Depending on the stoichiometry of the base used, a mono- or di-salt can be formed.

Reaction with Base: C₆H₃(NO₂)(COOH)(CH₂COOH) + 2 NaOH → C₆H₃(NO₂)(COONa)(CH₂COONa) + 2 H₂O

This reaction with bases is a fundamental property used in purification and separation processes. For instance, the compound can be dissolved in an aqueous base and then precipitated by adding acid. orgsyn.org

The carboxylic acid groups can be converted to esters and amides, which are important derivatives.

Esterification is typically achieved through the Fischer esterification method, which involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.comtruman.edu This is an equilibrium reaction, and conditions are often optimized to favor the formation of the ester product. google.comresearchgate.net Both carboxylic acid groups can undergo esterification to form a diester.

Amidation involves the reaction of the carboxylic acid groups with an amine to form an amide bond. youtube.com This reaction is often facilitated by coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid and promote the formation of the amide. google.com Direct thermal amidation by heating the carboxylic acid and amine is also possible, typically with the removal of water to drive the reaction forward. mdpi.comjmb.or.kr

Examples of Derivative Reactions:

ReactionReagentsProduct Type
EsterificationMethanol (CH₃OH), H₂SO₄ (catalyst)Dimethyl 2-(carboxymethyl)-3-nitrobenzoate
AmidationMethylamine (CH₃NH₂), Coupling AgentDiamide derivative

Reactivity of the Carboxymethyl Side Chain

The reactivity of the carboxymethyl side chain is primarily defined by the carboxylic acid group at its terminus, as discussed above. However, the methylene (-CH₂-) group itself, being positioned between an aromatic ring and a carbonyl group, can also participate in certain reactions.

A significant reaction pathway involves the intramolecular nucleophilic displacement of the ortho-nitro group. Under basic conditions, a proton can be abstracted from the methylene group to form a carbanion. This carbanion can then act as an intramolecular nucleophile, attacking the carbon atom bearing the nitro group. This type of cyclization reaction can lead to the formation of isoindolinone derivatives. rsc.org This reactivity highlights the cooperative interaction between the side chain and the ortho-nitro group, leading to the formation of heterocyclic systems. rsc.org

Transformations at the Methylene Bridge

The methylene (-CH2-) group in this compound is positioned between two electron-withdrawing moieties: the terminal carboxyl group and the 3-nitrophenyl group. This positioning activates the methylene protons, making them acidic and susceptible to removal by a base. Compounds with such a feature are often referred to as active methylene compounds. doubtnut.comshivajicollege.ac.inslideshare.net This acidity is the basis for several potential transformations.

Key Reactions at the Methylene Bridge:

Deprotonation and Alkylation: In the presence of a suitable base, the methylene bridge can be deprotonated to form a carbanion. This nucleophilic carbanion can then react with alkyl halides in an alkylation reaction to introduce alkyl substituents at this position.

Condensation Reactions: The activated methylene group can participate in condensation reactions with aldehydes and ketones, such as the Knoevenagel condensation. This reaction typically involves a base catalyst and leads to the formation of a new carbon-carbon double bond. nih.gov

Intramolecular Cyclization: The presence of two carboxylic acid groups allows for the possibility of intramolecular cyclization under dehydrating conditions. For instance, heating in the presence of a reagent like acetic anhydride could potentially lead to the formation of a cyclic anhydride. Such intramolecular reactions are a common strategy in organic synthesis. researchgate.netrsc.orgrsc.org

The following table summarizes potential reactions at the methylene bridge, based on the principles of active methylene chemistry.

Reaction TypeReagentsExpected Product
Alkylation1. Base (e.g., NaH, LDA) 2. Alkyl Halide (R-X)2-(1-Carboxy-1-alkylmethyl)-3-nitrobenzoic acid
Knoevenagel CondensationAldehyde/Ketone (R'COR''), Base (e.g., Piperidine)Product with a C=C double bond at the methylene position
Intramolecular Anhydride FormationAcetic Anhydride, HeatA cyclic anhydride involving the two carboxyl groups

Reactions of the Terminal Carboxylic Acid Functionality

The terminal carboxylic acid group (-CH2COOH) exhibits the typical reactivity of aliphatic carboxylic acids. These reactions generally involve nucleophilic acyl substitution, where the hydroxyl (-OH) group is replaced by another nucleophile. khanacademy.org

Common Transformations:

Fischer Esterification: This reaction involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., H2SO4) to form an ester. libretexts.orgmasterorganicchemistry.comtruman.edu The reaction is an equilibrium process, often driven to completion by using the alcohol as a solvent. masterorganicchemistry.com

Amide Formation: Direct reaction with an amine is possible, typically requiring high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. khanacademy.orglibretexts.org More commonly, the carboxylic acid is first activated, for example by using a coupling agent like dicyclohexylcarbodiimide (DCC) or by converting it to a more reactive derivative. libretexts.orgyoutube.com Reagents such as TiCl4 can also mediate the direct condensation of carboxylic acids and amines. nih.gov

Conversion to Acid Chloride: The hydroxyl group of the carboxylic acid can be replaced by a chloride atom using reagents like thionyl chloride (SOCl2) or oxalyl chloride. khanacademy.orglibretexts.org This creates a highly reactive acid chloride, which is a versatile intermediate for the synthesis of other carboxylic acid derivatives.

Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4). Weaker reducing agents are generally ineffective.

The table below outlines these key transformations of the terminal carboxylic acid group.

ReactionReagentsProduct Functional Group
Fischer EsterificationAlcohol (R-OH), Acid Catalyst (e.g., H₂SO₄)Ester (-COOR)
Amide FormationAmine (R₂NH), Heat or Coupling Agent (e.g., DCC)Amide (-CONR₂)
Acid Chloride FormationThionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)Acid Chloride (-COCl)
Reduction1. Lithium Aluminum Hydride (LiAlH₄) 2. H₂OPrimary Alcohol (-CH₂OH)

Investigation of Reaction Mechanisms for Key Transformations (e.g., nucleophilic substitution)

The electronic properties of the substituents on the aromatic ring of this compound are critical to understanding its mechanistic pathways. The nitro group (-NO2) and the two carboxyl groups (-COOH and -CH2COOH) are all electron-withdrawing. libretexts.orgnumberanalytics.com This has two major consequences:

Deactivation towards Electrophilic Aromatic Substitution: The electron-poor nature of the benzene ring makes it less nucleophilic and thus highly unreactive towards electrophiles. libretexts.orgnumberanalytics.com

Activation towards Nucleophilic Aromatic Substitution (SNAr): Conversely, the strong electron-withdrawing groups make the ring susceptible to attack by strong nucleophiles, provided a suitable leaving group is present on the ring. libretexts.orgnumberanalytics.comlibretexts.org

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

Although this compound itself does not possess a typical leaving group (like a halide) for an SNAr reaction, understanding the mechanism is key to predicting the reactivity of its derivatives. The SNAr mechanism proceeds in two main steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group. This step is typically rate-determining. nih.gov The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Loss of Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group.

The stability of the Meisenheimer complex is crucial for the reaction to occur. Electron-withdrawing groups at the ortho and para positions relative to the leaving group are essential for stabilizing the negative charge of the intermediate through resonance. libretexts.orglibretexts.org In a hypothetical derivative of our molecule, for example, 2-(carboxymethyl)-5-chloro-3-nitrobenzoic acid, the nitro group is para to the chlorine leaving group, and the carboxyl group is ortho. Both would effectively stabilize the negative charge of the Meisenheimer complex, facilitating the substitution.

Mechanism of Fischer Esterification:

The Fischer esterification of the terminal carboxylic acid is a classic example of nucleophilic acyl substitution and proceeds via several equilibrium steps: libretexts.orgmasterorganicchemistry.com

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack by Alcohol: A molecule of alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water). libretexts.org

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. libretexts.org

Deprotonation: The protonated ester is deprotonated by a base (e.g., another molecule of alcohol or water) to yield the final ester product and regenerate the acid catalyst. libretexts.org

This mechanism highlights the dual role of the acid catalyst in both activating the carboxylic acid towards attack and facilitating the departure of the leaving group. masterorganicchemistry.com

Computational and Theoretical Chemistry Studies on 2 Carboxymethyl 3 Nitrobenzoic Acid

Molecular Dynamics (MD) Simulations

While quantum chemical calculations focus on the static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, particularly in a solution or condensed phase. nih.gov MD simulations model a system containing many molecules (the solute and solvent) and use a classical mechanical force field to calculate the forces between atoms and their subsequent motions. ucl.ac.uk

For 2-(Carboxymethyl)-3-nitrobenzoic acid, MD simulations can be used to study:

Solvation: How the molecule interacts with solvent molecules (e.g., water). This includes the formation of hydrogen bonds between the carboxylic acid groups and water. whiterose.ac.uk

Conformational Dynamics: How the molecule flexes and changes shape over time. This is particularly relevant for the orientation of the carboxymethyl group relative to the benzene (B151609) ring.

Self-Association: The tendency of carboxylic acid molecules to form hydrogen-bonded dimers in non-polar solvents. MD simulations can reveal the stability and structure of these dimers in solution. ucl.ac.ukacs.org

Simulations typically involve placing one or more solute molecules in a box filled with solvent molecules and then integrating Newton's equations of motion over a series of small time steps. ucl.ac.uk The resulting trajectory provides a detailed movie of the molecular motions, from which thermodynamic and structural properties can be calculated. nih.gov

Simulation of Solution-Phase Behavior and Solvent Effects

There are no specific simulation studies detailing the solution-phase behavior or the explicit effects of different solvents on the conformation and energetics of this compound found in the surveyed literature. General studies on related molecules, such as other nitrobenzoic acid isomers, suggest that the polarity of the solvent would play a critical role in the stabilization of the compound's different potential conformations, particularly influencing the hydrogen bonding capabilities of the carboxylic acid and nitro groups. However, without specific research, any discussion remains speculative.

Investigation of Self-Association and Aggregate Formation in Solution

Detailed investigations into the self-association and the formation of aggregates of this compound in solution are not documented in the available scientific literature. For many carboxylic acids, self-association into dimeric structures, particularly in non-polar solvents, is a common phenomenon. Computational studies on other benzoic acid derivatives have explored the stability of such dimers. researchgate.net However, the interplay between the carboxymethyl and nitro groups in this compound would introduce additional complexity to these interactions, which has not yet been computationally modeled or experimentally verified.

Theoretical Studies of Intermolecular Forces and Crystal Packing

No dedicated theoretical studies on the intermolecular forces governing the crystal packing of this compound have been found. The arrangement of molecules in the solid state is dictated by a complex balance of forces, including hydrogen bonding, van der Waals forces, and electrostatic interactions. Theoretical studies on other organic molecules often employ methods like Density Functional Theory (DFT) to analyze these interactions and predict crystal structures. researchgate.net For this compound, one would anticipate the formation of strong hydrogen bonds involving the carboxylic acid groups, as well as potential interactions involving the nitro group, but specific computational analyses to confirm and quantify these interactions are not available.

Research Applications and Functional Roles of 2 Carboxymethyl 3 Nitrobenzoic Acid and Its Analogs

Strategic Use as a Synthetic Building Block and Intermediate in Organic Synthesis

2-(Carboxymethyl)-3-nitrobenzoic acid and its analogs, such as other nitrobenzoic acids, are valuable intermediates in organic synthesis. wikipedia.orgasischem.comminakem.comlifechemicals.comenamine.net The presence of both a carboxylic acid and a nitro group on the aromatic ring provides multiple reactive sites for a variety of chemical transformations. The carboxylic acid group can undergo reactions like esterification and amidation, while the nitro group can be reduced to an amine, which is a key step in the synthesis of many compounds. nbinno.com

For instance, 2-nitrobenzoic acid is a crucial intermediate in the synthesis of various organic compounds, with a significant portion of its production being used for this purpose. ontosight.ai It serves as a precursor in the preparation of anthranilic acid and its derivatives. nbinno.com Similarly, 3-nitrobenzoic acid is a precursor to 3-aminobenzoic acid, which is used in the synthesis of certain dyes. wikipedia.org 4-Nitrobenzoic acid is a precursor to 4-aminobenzoic acid, which is used to prepare the anesthetic procaine. wikipedia.org

The unique combination of functional groups in nitrobenzoic acids makes them useful starting materials for a wide range of chemical transformations. nbinno.com Analogs like 3-methyl-2-nitrobenzoic acid are important intermediates in the fine chemical industry, finding applications in the synthesis of pharmaceuticals, active dyes, and pesticides. guidechem.com The molecular structure of such compounds, with their multiple active sites, allows for their broad application in creating complex molecules. guidechem.com For example, 3-methyl-2-nitrobenzoic acid can be used to synthesize highly branched polymers and multi-pyridine compounds. guidechem.com

The synthesis of these building blocks is also an area of active research. For example, 3-methyl-2-nitrobenzoic acid can be synthesized by the nitration of m-methylbenzoic acid. google.com The development of efficient synthetic routes to these intermediates is crucial for their application in various fields. guidechem.com

Catalytic Applications in Chemical Transformations

A key transformation of nitrobenzoic acids is the catalytic reduction of the nitro group to an amine. This reaction is significant for synthesizing aminobenzoic acids, which are important industrial chemicals. The selective reduction of the nitro group in the presence of the carboxylic acid group is a critical aspect of these catalytic processes.

Various catalytic systems have been developed for the reduction of nitrobenzoic acids. For example, the reduction of p-nitrobenzoic acid and its salts can be carried out using palladium, rhodium, and ruthenium catalysts. iaea.orgosti.gov The activity of these catalysts in the reduction of the nitro group follows the order Pd >> Rh > Ru. iaea.orgosti.gov The reaction is typically zeroth order in the substrate and first order in hydrogen. iaea.orgosti.gov

Rhodium(I) complexes of the type cis-Rh(CO)2(amine)2 have also been shown to be effective catalysts for the selective reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid under a carbon monoxide atmosphere. researchgate.net These catalytic systems exhibit high chemoselectivity for the aromatic nitro group over the carboxylic group, leading to high yields of the desired aromatic amine. researchgate.net The efficiency of the catalyst can be influenced by the nature of the coordinated amine. researchgate.net

The reduction of nitrobenzoic acid compounds can also be achieved using hydrazine (B178648) hydrate (B1144303) in the presence of catalysts like Raney nickel, iron powder, or ferric oxyhydroxide. google.com This method provides a straightforward route to aminobenzoic acid compounds in high yields. google.com

Catalytic Systems for the Reduction of Nitrobenzoic Acids
CatalystSubstrateProductKey FindingsReference
Pd, Rh, Rup-Nitrobenzoic acid and its saltsp-Aminobenzoic acidCatalyst activity for nitro group reduction: Pd >> Rh > Ru. iaea.orgosti.gov
cis-Rh(CO)2(amine)24-Nitrobenzoic acid4-Aminobenzoic acidHigh chemoselectivity for the nitro group. Catalyst activity depends on the coordinated amine. researchgate.net
Raney-Ni, iron powder, ferric oxyhydroxideNitrobenzoic acid compoundsAminobenzoic acid compoundsReduction with hydrazine hydrate in the presence of the catalyst. google.com

Imidazole-based catalytic systems are widely used in organic synthesis. nih.gov The incorporation of carboxymethyl moieties into these systems can enhance their catalytic activity and stability. For instance, N-methylimidazole functionalized carboxymethylcellulose-supported palladium nanoparticles have been synthesized and used as a catalyst in Suzuki cross-coupling reactions. researchgate.net The presence of carboxylate anions, hydroxyl groups, and N-methylimidazole moieties provides multiple binding sites for palladium, which helps to prevent leaching of the metal. researchgate.net

Metal-organic frameworks (MOFs) based on copper and 1,3-bis(carboxymethyl)imidazole have been shown to be efficient catalysts for the oxidative coupling of carboxylic acids and formamides to produce amides. researchgate.net These biscarboxy-imidazole derivatives are useful precursors for creating selective and sustainable catalysts for organic transformations. researchgate.net

Analytical Reagent Applications

An important analog of this compound is 5,5'-dithiobis(2-nitrobenzoic acid), commonly known as DTNB or Ellman's reagent. wikipedia.org DTNB is a widely used colorimetric reagent for the quantification of thiol (sulfhydryl) groups in a sample. wikipedia.orgraybiotech.combiocompare.com

The assay, often referred to as Ellman's test, is based on the reaction of DTNB with a thiol, which cleaves the disulfide bond in DTNB and releases 2-nitro-5-thiobenzoate (TNB). wikipedia.orgnih.gov The TNB ionizes to the TNB dianion at neutral or alkaline pH, which has a characteristic yellow color that can be quantified spectrophotometrically at 412 nm. wikipedia.orgraybiotech.comnih.gov The molar extinction coefficient of TNB is approximately 14,150 M⁻¹cm⁻¹ at neutral pH. nih.govnih.gov

This method can be used to determine the concentration of free thiols in various biological samples, including plasma, serum, and cell lysates. raybiotech.com It is also used in high-performance liquid chromatography (HPLC) methods for the quantification of total thiols and disulfides. nih.govmurdoch.edu.au

DTNB is also utilized in enzymatic assays. For example, it can be used to measure the activity of enzymes that produce or consume thiols. nih.gov In one application, the NADPH-dependent enzymatic reduction of DTNB by a lysate of rat liver mitochondria was used to assay the mitochondrial disulfide reducing capacity. nih.gov This enzymatic reduction was found to be inhibited by certain divalent cations like Zn²⁺ and Mn²⁺. nih.gov

Applications of Dithiobis(2-nitrobenzoic acid) (DTNB) in Biochemical Assays
ApplicationPrincipleDetection MethodKey ParametersReference
Thiol QuantificationReaction of DTNB with thiols to produce the colored TNB dianion.Spectrophotometry at 412 nm.Molar extinction coefficient of TNB is ~14,150 M⁻¹cm⁻¹. nih.govnih.gov
Enzymatic Activity AssaysMeasures changes in thiol concentration resulting from enzyme activity.Spectrophotometry.Can be used to assay enzymes like thioredoxin reductase. nih.gov

Investigation in Materials Science Contexts

Nitrobenzoic acids and their derivatives have garnered interest in materials science due to their unique properties that can be harnessed to design functional materials. chemicalbook.com For example, p-nitrobenzoic acid (PNBA) has been used in the development of vibrant pigments and optoelectronic devices. chemicalbook.com Materials based on PNBA can have tunable properties and find applications in sensors, coatings, and electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). chemicalbook.com

2-Nitrobenzoic acid has been used as a precursor in the synthesis of metal-organic frameworks (MOFs). nbinno.com MOFs are highly porous crystalline materials with potential applications in gas storage, separation, catalysis, and drug delivery. nbinno.com The quality of the organic linkers, such as those derived from nitrobenzoic acids, is crucial for controlling the structure and properties of the resulting MOFs. nbinno.com

The presence of both a carboxylic acid and a nitro group allows these molecules to act as versatile building blocks in the construction of a wide variety of materials with tailored properties.

Surface Interaction Studies (e.g., Deposition on Films)

The ability of this compound and its analogs to interact with and modify surfaces is a significant area of research. The presence of carboxylic acid groups allows for strong anchoring to various substrates, facilitating the formation of organized molecular layers such as self-assembled monolayers (SAMs) and Langmuir-Blodgett films.

Self-assembled monolayers are ordered molecular assemblies that form spontaneously on a substrate. For molecules like this compound, the carboxylic acid functionalities can serve as robust headgroups that bind to metal or metal oxide surfaces. Studies on analogous benzoic acid derivatives show that they can form well-defined monolayers on substrates like cobalt. nih.gov The orientation and packing of the molecules within the monolayer are governed by a combination of the headgroup-substrate interaction and intermolecular forces, including hydrogen bonding and van der Waals interactions between the aromatic rings. The dual carboxylic groups in this compound offer the potential for varied and strong binding geometries, possibly leading to more stable and densely packed films compared to simple benzoic acids.

Integration into Hybrid Materials (e.g., Hydrogels)

Hybrid materials, which combine organic and inorganic components at the nanoscale, offer synergistic properties not found in the individual constituents. semanticscholar.orgresearchgate.net The incorporation of functional organic molecules like this compound into polymer matrices, such as hydrogels, can impart specific chemical and physical characteristics.

Hydrogels are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water. nih.gov The functional groups of this compound can interact with the polymer network of a hydrogel through non-covalent interactions, such as hydrogen bonding, or by being covalently grafted onto the polymer backbone. While extensive research exists on incorporating the polymeric analog, carboxymethyl cellulose (B213188) (CMC), into hydrogels to enhance properties like swelling and drug delivery, the integration of small aromatic molecules like this compound is a more specialized area. nih.govmdpi.commdpi.com

The presence of carboxylic acid groups allows the molecule to participate in the hydrogel network, potentially acting as a physical cross-linker or modifying the pH-responsiveness of the material. For instance, hydrogels based on polymers containing carboxylic acid groups, such as polyacrylic acid, exhibit swelling properties that are highly dependent on the pH and ionic strength of the surrounding medium. nih.gov The incorporation of an acidic molecule like this compound could further tune these properties. The nitroaromatic moiety introduces a different functionality, potentially enhancing the loading capacity for certain drugs through π-π stacking interactions or imparting specific electronic properties to the hybrid material.

Although direct examples of hydrogels containing this compound are not widely reported, the principles of functionalizing hydrogels are well-established. For example, hyaluronic acid-based hydrogels have been functionalized with various peptides and small molecules to control biological interactions. nih.gov Similarly, gallic acid, another functionalized benzoic acid derivative, has been used to modify alginate hydrogels, creating materials with strong adhesive properties due to extensive hydrogen bonding. researchgate.netnih.gov These examples suggest a clear potential for using this compound and its analogs to create novel hybrid hydrogels with tailored properties for applications in drug delivery, sensing, or catalysis.

Supramolecular Chemistry and Co-crystallization Strategies

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. The functional groups on this compound—two carboxylic acids and one nitro group—make it an excellent candidate for constructing ordered supramolecular assemblies and multi-component crystals, known as co-crystals. researchgate.net

The carboxylic acid group is a primary functional group used in crystal engineering to form robust and predictable hydrogen-bonded patterns, most notably the carboxylic acid dimer synthon. semanticscholar.org The presence of two such groups in this compound increases the possibilities for forming extended hydrogen-bonded networks. It can interact with itself or with other molecules (co-formers) to create diverse supramolecular structures.

The interplay between the strong hydrogen bonds formed by the carboxylic acid groups and the weaker interactions involving the nitro group provides a versatile tool for directing the assembly of molecules in the solid state. The structure of an analog, 2-methyl-3-nitrobenzoic acid, has been studied, revealing how the methyl and nitro substituents influence molecular packing and hydrogen bond formation. In another relevant example, a co-crystal of 2-(dimethylamino)-5-nitrobenzoic acid demonstrated the formation of strong hydrogen bonds between the carboxylate and a protonated amine, stabilizing the crystal structure. These findings highlight the potential of this compound to act as a versatile building block in supramolecular chemistry, enabling the design of new crystalline materials with tailored structures and properties.

Below is a table summarizing the key functional groups of this compound and their roles in the applications discussed.

Functional GroupPotential Role in Surface InteractionsPotential Role in Hybrid MaterialsPotential Role in Supramolecular Chemistry
Carboxyl (on ring) Primary anchor to metal/oxide surfaces; hydrogen bonding within monolayer.Interaction with polymer backbone; pH-responsive behavior; cross-linking site.Strong hydrogen bond donor/acceptor for synthon formation; co-crystal formation.
Carboxyl (on methyl) Secondary anchor point; influences molecular orientation and packing.Additional site for interaction/grafting; modifies hydrophilicity.Flexible hydrogen bonding site; enables complex network formation.
Nitro Group Modifies surface polarity; participates in weaker intermolecular forces.Site for specific interactions (e.g., π-π stacking); imparts electronic properties.Hydrogen bond acceptor; directs crystal packing through dipole interactions.
Aromatic Ring van der Waals interactions; π-π stacking within the film.π-π stacking with other aromatic molecules or polymer components.Core scaffold for functional groups; participates in π-π stacking.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

Future research will likely prioritize the development of synthetic methodologies for 2-(Carboxymethyl)-3-nitrobenzoic acid that align with the principles of green chemistry. Current synthetic approaches to related compounds, such as 2-methyl-3-nitrobenzoic acid, often rely on the oxidation of precursors like 3-nitro-o-xylene using transition metal catalysts and oxidants like hydrogen peroxide or air. chemicalbook.comgoogle.comgoogle.com Subsequent conversion of the methyl group to a carboxymethyl group would require additional, often multi-step, procedures that may generate significant waste.

Prospective research should focus on creating more atom-economical and environmentally benign pathways. This could involve:

Electrochemical Synthesis : Investigating electro-oxidative methods that use electricity and oxygen to directly convert precursors into dicarboxylic acids, thereby minimizing the need for chemical oxidants and heavy metal catalysts. azom.com

Biocatalytic Routes : Employing engineered enzymes or microbial systems to perform selective oxidation of precursors. Biotechnological synthesis is a growing field for producing dicarboxylic acids from renewable feedstocks. mdpi.com

One-Pot Syntheses : Designing tandem catalytic reactions that can achieve the synthesis from simple starting materials in a single reaction vessel, reducing solvent usage and purification steps.

Alternative Feedstocks : Exploring the use of CO2 as a C1 source to carboxylate a suitable precursor, analogous to scalable green routes developed for other diacids like furan-2,5-dicarboxylic acid (FDCA). rsc.org

These approaches aim to reduce process mass intensity, eliminate hazardous reagents, and potentially utilize renewable starting materials, making the production of this compound more sustainable.

Exploration of Advanced Catalytic Functions and Organocatalysis

The unique molecular architecture of this compound, featuring two acidic protons and hydrogen-bonding capabilities, makes it a compelling candidate for applications in catalysis.

Future investigations could explore its role as:

A Bifunctional Organocatalyst : The presence of two carboxylic acid groups suggests it could function as a Brønsted acid catalyst, while also acting as a hydrogen-bond donor to activate substrates. This dual functionality is highly sought after in organocatalysis.

A Heterogeneous Catalyst Component : The molecule could be immobilized on solid supports, such as magnetic nanoparticles, to create a recoverable and reusable catalyst. Research on urea-benzoic acid functionalized nanoparticles has demonstrated the viability of this strategy for promoting organic reactions under green conditions. nih.govrsc.org

A Ligand for Metal-Organic Frameworks (MOFs) : As a dicarboxylic acid linker, it can be used to construct novel MOFs. The electron-withdrawing nitro group can significantly influence the electronic properties of the framework, potentially enhancing the Lewis acidity of the metal nodes and creating highly active catalytic sites. researchgate.net MOFs built from nitro-functionalized linkers have shown promise in catalyzing C-C bond formation and other important organic transformations. researchgate.net

The table below outlines potential catalytic applications for catalysts derived from this compound.

Integration into Smart Materials and Functional Systems with Tailored Properties

The distinct functional groups of this compound provide opportunities for its integration into advanced materials with responsive or "smart" properties.

Future research directions include:

pH-Responsive Polymers and Hydrogels : As a dicarboxylic acid monomer, it can be incorporated into polymer chains. Polymers containing carboxylic acid groups are well-known to exhibit pH sensitivity. mdpi.comannualreviews.org The two distinct pKa values of the carboxyl groups in this compound could be exploited to create materials that undergo conformational or solubility changes at specific pH values, making them suitable for drug delivery systems or sensors.

Functional Metal-Organic Frameworks (MOFs) : Beyond catalysis, MOFs constructed with this linker could be designed for specific applications. The polar nitro group can create favorable dipole-quadrupole interactions for the selective adsorption of gases like CO2. researchgate.net Furthermore, the pores of such MOFs could be tailored for the selective recognition and sensing of small molecules, such as organic amines. nih.gov

Component for Drug Encapsulation Systems : The phenylacetic acid moiety is structurally related to known bioactive molecules. wikipedia.org This structural feature could be leveraged in systems like block copolymer nanoparticles, where the compound could be either encapsulated or used to modify the polymer to enhance drug loading and delivery. nsf.gov

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A fundamental understanding of the molecular behavior of this compound is crucial for unlocking its full potential. A synergistic approach combining advanced experimental and theoretical methods will be essential.

Future studies should focus on:

Spectroscopic Characterization : Utilizing techniques such as Fourier-transform infrared (FTIR) and multidimensional nuclear magnetic resonance (NMR) spectroscopy to study its self-association and hydrogen-bonding behavior in various solvents. ucl.ac.ukacs.org This can reveal the predominant species present in solution, which is critical for controlling crystallization and reactivity.

Computational Modeling : Employing Density Functional Theory (DFT) and molecular dynamics (MD) simulations to gain insight into its electronic structure, conformational preferences, and reaction mechanisms. nih.gov Computational studies on similar substituted nitrobenzoic acids have successfully elucidated intermolecular interaction energies and rationalized solid-state structures. chemrxiv.orgchemrxiv.orgacs.org Such models could predict the binding modes of the molecule as a ligand or its transition states when acting as a catalyst.

The following table summarizes the key techniques and the insights they can provide.

Interdisciplinary Research Synergies (e.g., Green Chemistry, Biomimetic Systems)

The full impact of research on this compound will be realized through collaboration across multiple scientific disciplines.

Synergy with Green Chemistry : This is a cross-cutting theme that connects the development of sustainable synthetic routes (7.1) with the design of recoverable and efficient catalysts (7.2). The overarching goal is to minimize the environmental footprint throughout the molecule's lifecycle, from synthesis to application.

Biomimetic Materials : The molecule's capacity for hydrogen bonding and π-π stacking interactions can be harnessed to create self-assembling systems that mimic biological structures. For instance, inspired by natural molecules like folate, which contains a benzoic acid moiety, researchers could explore the use of this compound to fabricate functional hydrogels with adhesive and conductive properties for biomedical applications. acs.org

Medicinal Chemistry : Substituted benzoic acids serve as scaffolds for developing inhibitors of biological targets, such as protein-protein interactions. nih.gov The rigid framework and spatially distinct functional groups of this compound make it an intriguing starting point for the structure-based design of novel therapeutic agents.

By fostering these interdisciplinary connections, research into this compound can extend beyond fundamental chemistry to address challenges in environmental science, materials engineering, and medicine.

Q & A

Basic: What are the recommended synthetic routes for 2-(Carboxymethyl)-3-nitrobenzoic acid, and how can reaction efficiency be optimized?

Methodological Answer:
A plausible synthesis involves condensation of 3-nitrobenzoic acid derivatives with carboxymethylating agents. For example, thioglycolic acid () can react with nitro-substituted aromatic precursors under mild acidic conditions. Key steps include:

  • Reagent Selection: Use thioglycolic acid or bromoacetic acid for carboxymethylation.
  • Conditions: Stir in methanol at room temperature for 3–4 hours, followed by solvent removal under reduced pressure.
  • Purification: Crystallize from water or ethanol to isolate the product.
  • Optimization: Monitor pH (6–7) to avoid nitro-group reduction. Use TLC or HPLC to track reaction progress .

Basic: How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Handling: Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation (similar to 3-nitrobenzoic acid protocols; ).
  • Storage: Keep in amber glass containers at 2–8°C under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis.
  • Stability Tests: Conduct accelerated aging studies (40°C/75% RH for 6 months) and monitor via FTIR for carboxylate salt formation .

Intermediate: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Technique Key Peaks/Data
FTIR ~1700 cm⁻¹ (C=O stretch, carboxylic acid), ~1520 cm⁻¹ (NO₂ asymmetric stretch)
¹H NMR δ 8.2–8.5 ppm (aromatic H), δ 4.1–4.3 ppm (CH₂ of carboxymethyl)
MS Molecular ion [M-H]⁻ at m/z 224 (calculated using methods)
Cross-validate with elemental analysis (C, H, N ±0.3%) and compare with computational predictions () .

Advanced: How can crystallographic data resolve discrepancies in reported structural conformations of this compound?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: Apply SHELXL ( ) for structure solution. Key parameters:
    • R-factor < 5% for high-resolution (<1.0 Å) data.
    • Validate hydrogen bonding (e.g., carboxylic acid dimers) using Mercury software.
  • Contradiction Analysis: Compare torsion angles (C-Nitro vs. Carboxymethyl) across studies to identify polymorphic variations .

Advanced: What computational strategies are suitable for studying the reactivity of this compound in drug design?

Methodological Answer:

  • Quantum Chemistry: Perform DFT calculations (B3LYP/6-311+G*) to map electrostatic potential surfaces and predict nucleophilic attack sites.
  • Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., SARS-CoV-2 protease, as in ).
  • ADMET Prediction: Employ SwissADME to assess bioavailability and toxicity risks (e.g., nitro-group mutagenicity) .

Intermediate: How can researchers address conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

  • Experimental Design:
    • Test solubility in DMSO, methanol, and hexane using UV-Vis (λmax = 270 nm).
    • Apply Hansen Solubility Parameters (HSPs) to correlate with solvent polarity.
  • Contradiction Resolution:
    • Check for impurities via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient).
    • Consider pH effects: Carboxylic acid protonation reduces polarity in acidic media .

Advanced: What strategies mitigate nitro-group reduction during functionalization reactions?

Methodological Answer:

  • Catalyst Choice: Use Pd/C or Raney Ni under H₂ (1–2 atm) but limit reaction time to 30 minutes.
  • Alternative Routes: Employ Boc-protected intermediates or enzymatic catalysis (e.g., nitroreductase-free pathways).
  • Monitoring: Use in-situ Raman spectroscopy to detect NH₂ formation (peak shift from 1520 → 1350 cm⁻¹) .

Basic: How to validate purity for pharmacological studies?

Methodological Answer:

  • Chromatography: HPLC-DAD (≥98% purity, Rt = 6.2 min, 220 nm).
  • Thermal Analysis: DSC to confirm melting point (expected ~180–185°C with ΔHfusion = 120–130 J/g).
  • Residual Solvents: GC-MS headspace analysis (meets ICH Q3C limits for methanol <3000 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.